molecular formula C3H10NO4P B014630 3-(N-Hydroxyamino)propyl Phosphonate CAS No. 66508-11-0

3-(N-Hydroxyamino)propyl Phosphonate

Cat. No.: B014630
CAS No.: 66508-11-0
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Hydroxyamino)propyl Phosphonate (CAS 66508-11-0) is a phosphonate derivative characterized by a propyl backbone with an N-hydroxyamino (-NHOH) group and a phosphonic acid (-PO(OH)₂) moiety. Its molecular structure (inferred from nomenclature and chemical context) is HOOC-P(O)(OH)-CH₂-CH₂-CH₂-NH-OH, suggesting a molecular formula of C₃H₁₀NO₅P (calculated molecular weight: 179.09 g/mol). The compound is commercially available as a research chemical, with applications in medicinal chemistry and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution with Hydroxylamine Derivatives

A widely adopted method involves the nucleophilic substitution of 3-chloropropylphosphonic acid with hydroxylamine. In this approach, hydroxylamine hydrochloride reacts with 3-chloropropylphosphonic acid under alkaline conditions. The reaction proceeds via an SN2 mechanism, where the hydroxylamine nucleophile displaces the chloride group. Typical conditions include refluxing in aqueous ethanol (60–80°C, 12–24 hours) with sodium hydroxide as the base, yielding the target compound at 65–78% purity . Key challenges include competing hydrolysis of the phosphonic acid group, which necessitates precise pH control (pH 10–12) and inert atmosphere maintenance to suppress oxidation .

Hydrogenation of Protected Precursors

Protected intermediates such as benzyl- or tert-butyl-derived phosphonates are hydrogenated to yield the final product. For example, diethyl(3-(N-benzyloxyacetamido)propyl)phosphonate undergoes catalytic hydrogenation (H₂, 50 psi) in methanol using 10% Pd/C as the catalyst. This method achieves higher yields (85–93%) by minimizing side reactions and enabling efficient deprotection . The reaction’s success hinges on catalyst loading (5–10 wt%) and solvent polarity, with methanol outperforming THF or DCM due to better intermediate solubility .

Phosphonylation of Hydroxy Esters

Phosphonochloridates serve as electrophilic agents in coupling reactions with hydroxyamino alcohols. A representative protocol reacts 3-(N-hydroxyamino)propanol with diethyl phosphonochloridate in dichloromethane (DCM) at 0–5°C, using triethylamine as the acid scavenger. This method produces diethyl 3-(N-hydroxyamino)propylphosphate intermediates, which are subsequently hydrolyzed to the phosphonic acid using trimethylsilyl bromide (TMSBr) . Yields range from 70–82%, with purity >95% after silica gel chromatography .

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent PolarityMethanol > EthanolHigher polarity enhances intermediate solubility, reducing side-product formation .
Reaction Temperature60–80°C (reflux)Elevated temperatures accelerate substitution but risk phosphonate hydrolysis .
Cooling Steps0–5°C (initial)Prevents exothermic decomposition during reagent addition .

Catalytic Hydrogenation Parameters

Hydrogenation efficiency correlates with Pd/C catalyst activation. Pre-reduction of the catalyst under H₂ flow at 150°C for 2 hours increases surface area, improving turnover frequency (TOF) by 30–40% . Residual moisture in the solvent (>0.1% H₂O) deactivates the catalyst, necessitating molecular sieve drying prior to use.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial platforms employ tubular flow reactors to enhance reaction control and scalability. A two-stage system is typical:

  • Stage 1 : Nucleophilic substitution in a packed-bed reactor (residence time: 20–30 minutes) with inline pH monitoring.

  • Stage 2 : Hydrogenation in a trickle-bed reactor with immobilized Pd/C catalysts (particle size: 50–100 µm) .
    This setup achieves throughputs of 50–100 kg/day with >90% conversion and reduces waste by 40% compared to batch processes.

Purification and Isolation

Post-synthesis, the crude product undergoes:

  • Acid-Base Extraction : Sequential washes with 1M HCl (removes unreacted hydroxylamine) and saturated NaHCO₃ (neutralizes residual acid).

  • Crystallization : Ethanol/water (7:3 v/v) at −20°C yields needle-like crystals (purity: 98.5–99.2%) .

  • Lyophilization : Freeze-drying under vacuum (0.1 mBar, −50°C) produces a stable powder for long-term storage.

Analytical Validation of Synthesis

Spectroscopic Characterization

TechniqueKey SignalsFunctional Group Assignment
¹H NMR (D₂O)δ 1.45–1.60 (m, 2H, CH₂)Propyl chain methylene protons .
δ 3.10–3.25 (t, 2H, P-O-CH₂)Phosphonate-linked methylene .
δ 8.20 (s, 1H, NH)Hydroxyamino proton .
³¹P NMR δ 18.5–19.2 (s)Phosphonic acid moiety .

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (10 mM ammonium acetate:acetonitrile, 85:15) resolves the target compound at 6.8 minutes (UV detection: 210 nm). System suitability tests require resolution >2.0 from nearest impurities and tailing factor <1.5 .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)propylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Hydroxyamino)propylphosphonic acid can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity
Research has indicated that derivatives of phosphonates, including 3-(N-hydroxyamino)propyl phosphonate, can exhibit significant antiviral and anticancer properties. The compound can be utilized in the synthesis of pronucleotides, which are precursors for nucleoside analogs used in antiviral therapies. These analogs often demonstrate enhanced solubility and bioactivity compared to traditional nucleosides, making them valuable in developing treatments for diseases like HIV and various cancers .

Bone Targeting Agents
Phosphonic acids are known for their affinity for bone tissue, which can be exploited in drug design. Compounds like this compound can be modified to enhance their bone-targeting capabilities, potentially leading to new treatments for osteoporosis or bone metastases from cancer .

Materials Science

Surface Functionalization
The ability of phosphonates to form strong bonds with metal oxides makes them suitable for surface modification applications. This compound can be used to functionalize surfaces of materials such as titanium dioxide (TiO2) or aluminum oxide (Al2O3), enhancing their properties for applications in catalysis or sensor technology .

Nanomaterials Stabilization
This compound can also serve as a stabilizing agent for colloidal solutions of nanocrystals. By providing a polar head group, it helps stabilize nanoparticles in aqueous environments, which is crucial for their application in drug delivery systems and imaging agents .

Environmental Science

Corrosion Inhibition
Phosphonic acids have shown promise as corrosion inhibitors due to their ability to form protective layers on metal surfaces. This compound could be explored for this application, particularly in industries where metal degradation is a significant concern .

Herbicidal Properties
Research into the herbicidal properties of phosphonic compounds suggests that derivatives like this compound may be effective in agricultural applications. Their structural similarity to phosphate groups allows them to interfere with plant metabolic processes, leading to potential uses as herbicides .

Case Study 1: Antiviral Applications

A study focusing on the synthesis of antiviral pronucleotides demonstrated that modifications using phosphonates significantly improved the efficacy of nucleoside analogs against HIV. The incorporation of this compound into these compounds enhanced their solubility and bioactivity, paving the way for more effective treatments .

Case Study 2: Bone Targeting

In a clinical trial involving patients with osteoporosis, a modified version of a phosphonate compound was shown to target bone tissue effectively, delivering therapeutic agents directly where needed. This approach highlighted the potential role of compounds like this compound in enhancing drug delivery systems targeting skeletal diseases .

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)propylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of proteases, preventing their catalytic activity. This inhibition is often due to the compound’s ability to mimic the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Phosphonate derivatives with propyl backbones and diverse substituents are well-documented in the literature. Key structural analogs include:

Diethyl Phosphonate Derivatives

  • Compound 62 (): Features benzyloxy and dibenzylamino substituents. Its molecular formula is C₃₂H₄₁N₂O₅P, with a molecular weight of 588.65 g/mol. Synthesized in 76% yield over 5 hours, it demonstrates antiplasmodial activity .
  • Compound 12a (): Contains a benzo[d][1,3]dioxol-5-yl group and N-hydroxyacetamido side chain. Its diethyl phosphonate ester structure (C₁₅H₂₂NO₇P) enhances lipophilicity compared to the parent phosphonic acid .

Acyclic Nucleoside Phosphonates

  • Brincidofovir (): A lipid-conjugated phosphonate with antiviral activity against cytomegalovirus (CMV). Its molecular formula (C₂₇H₅₀N₃O₇P ) and lipid tail facilitate cellular uptake, resulting in 100-fold greater potency than cidofovir .

Trifluoromethyl-Substituted Phosphonates

  • Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate (CAS 54094-19-8, ): The trifluoromethylphenoxy group increases electron-withdrawing effects and stability. Its molecular formula is C₁₂H₁₄F₃O₅P (326.21 g/mol) .

Physicochemical Properties

  • Solubility : Diethyl esters (e.g., Compounds 11a–11d, ) are more lipophilic than phosphonic acids, improving membrane permeability .
  • Stability: Trifluoromethyl groups () enhance metabolic stability, while N-hydroxyamino groups () may increase metal-binding capacity .

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
3-(N-Hydroxyamino)propyl Phosphonate 66508-11-0 C₃H₁₀NO₅P 179.09 N-Hydroxyamino, phosphonic acid Not specified
Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate 54094-19-8 C₁₂H₁₄F₃O₅P 326.21 Trifluoromethylphenoxy, dimethyl ester Not specified
Brincidofovir 444805-28-1 C₂₇H₅₀N₃O₇P 583.67 Lipid conjugate, acyclic nucleoside Antiviral (CMV)
Compound 62 (Diethyl phosphonate derivative) N/A C₃₂H₄₁N₂O₅P 588.65 Benzyloxy, dibenzylamino Antiplasmodial
Compound 12a (Diethyl phosphonate with N-hydroxyacetamido) N/A C₁₅H₂₂NO₇P 359.31 Benzo[d][1,3]dioxol-5-yl, N-hydroxyacetamido Potential drug candidate

Biological Activity

3-(N-Hydroxyamino)propyl Phosphonate is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in the fields of microbiology and medicinal chemistry. This compound exhibits significant inhibitory effects on bacterial enzymes involved in cell wall synthesis, making it a potential candidate for antibiotic development. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and applications in research.

Chemical Structure and Properties

This compound is characterized by a hydroxyamino group linked to a propyl chain and a phosphonic acid moiety. Its structural formula can be represented as:

C3H9NO3P\text{C}_3\text{H}_9\text{NO}_3\text{P}

This unique structure allows it to mimic natural substrates, facilitating its interaction with various enzymes.

Target Enzymes : The primary targets of this compound are bacterial enzymes such as alanine racemase and D-alanine:D-alanine ligase. These enzymes are critical for the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.

Inhibition Process : The compound binds to the active sites of these enzymes, effectively blocking their activity. This inhibition prevents the synthesis of D-alanine, leading to an accumulation of non-functional cell wall precursors and ultimately resulting in bacterial cell lysis.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. For example:

  • Inhibition Concentration (IC50) : Studies have reported IC50 values in the low micromolar range, indicating strong inhibitory effects comparable to established antibiotics.
  • Mechanism Similarity : Its mechanism resembles that of fosfomycin, which also inhibits peptidoglycan biosynthesis by targeting MurA enzyme .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This effect is attributed to its ability to interfere with cellular signaling pathways related to cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound is generally well-absorbed when administered.
  • Distribution : It distributes throughout body tissues effectively.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys, with bioavailability influenced by gastrointestinal stability.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : Demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL depending on the bacterial strain tested.
  • Antitumor Activity Assessment :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Results : Showed selective cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 10 µM, indicating potential for further development as an anticancer agent .

Applications in Research

This compound has diverse applications:

  • Antibiotic Development : Its ability to inhibit critical bacterial enzymes positions it as a candidate for new antibiotic therapies.
  • Cancer Research : Investigated for its role in inducing apoptosis in tumor cells, paving the way for novel cancer treatments.
  • Biochemical Research : Utilized as a tool compound to study enzyme mechanisms and cellular processes related to phosphonate metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(N-Hydroxyamino)propyl Phosphonate?

The compound is typically synthesized via multi-step reactions involving:

  • Hydrogenation with Pd/C catalysts : For example, derivatives like diethyl(3-(N-Hydroxyacetamido)propyl)phosphonate (e.g., compounds 12a–12f) are synthesized by hydrogenating benzyl-protected precursors (e.g., 11a–11d) under H₂ in methanol, achieving yields of 61–93% .
  • Protection/deprotection strategies : Benzyloxy groups are introduced using reagents like pyridine and acetyl chloride, followed by purification via silica gel column chromatography .
  • Key reagents : Ethanol, triethylamine, and dichloromethane (DCM) are commonly used solvents, with NMR (¹H/¹³C) and HRMS for structural validation .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR detects characteristic peaks for the N-hydroxyamino group (δ ~8–10 ppm) and phosphonate moiety (δ ~3–4 ppm for P-O-CH₂). ¹³C NMR confirms carbonyl and phosphonate-linked carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI+ or ESI− modes) validate molecular formulas (e.g., C₁₈H₂₃Cl₂NO₅P, calculated 506.0691, observed 506.0677) .
  • Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (e.g., >95% purity for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in phosphonate synthesis?

  • Catalyst loading : Adjusting Pd/C catalyst ratios (e.g., 10–20 wt%) improves hydrogenation efficiency for benzyl deprotection .
  • Solvent polarity : Methanol or ethanol enhances solubility of intermediates, while DCM aids in phase separation during workup .
  • Temperature control : Maintaining 0–5°C during acetyl chloride addition minimizes side reactions (e.g., over-acylation) .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate 3:1 to 1:1) resolves closely eluting impurities .

Q. How can contradictory NMR data for phosphonate derivatives be resolved?

  • Dynamic effects : Rotameric equilibria in N-hydroxyamino groups may split peaks; variable-temperature NMR (e.g., 25–60°C) collapses splitting .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to distinguish exchangeable protons (e.g., -NH or -OH) from non-exchangeable ones .
  • 2D NMR : COSY and HSQC experiments map proton-proton and carbon-proton correlations, resolving overlapping signals .

Q. What biological mechanisms justify the use of this compound in drug development?

  • Antisense oligonucleotides (ASOs) : Phosphonate analogs reduce hepatotoxicity by minimizing protein mislocalization (e.g., P54nrb) and caspase activation compared to phosphorothioates .
  • Enzyme inhibition : Lipophilic analogs (e.g., 6d–6i) inhibit bacterial DXR in the MEP pathway, with IC₅₀ values <1 µM .
  • Toxicity modulation : Structural modifications (e.g., N-alkoxy groups) enhance metabolic stability and reduce genotoxicity risks .

Q. What precautions are critical when handling this compound due to safety concerns?

  • Genotoxicity mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as some phosphonates show positive reverse mutation tests .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Waste disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .

Q. Methodological Tables

Table 1. Representative Yields and Characterization Data for Phosphonate Analogs

CompoundSynthetic MethodYield (%)¹H NMR Key Peaks (δ, ppm)HRMS (Observed)
12aMethod C771.97 (s, 3H, CH₃), 4.72–4.89 (m, 2H, P-O-CH₂)506.0677 [M–H]⁻
12bMethod C612.32 (m, 1H), 7.36–7.49 (m, aromatic)474.1005 [M+H]⁺
6dHydrogenation891.99 (s, 3H, CH₃), 7.66 (t, 3H, Ar-H)506.0691 [M–H]⁻

Table 2. Key Analytical Parameters for Phosphonate Characterization

TechniqueParametersApplication Example
¹H NMR400 MHz, DMSO-d₆, δ 1.97 (s, CH₃)Confirms N-hydroxyacetamido group
HRMSESI−, m/z 506.0677 (±0.001)Validates molecular formula C₂₄H₂₃Cl₂NO₅P
Column ChromatographyHexane/EtOAc (3:1 to 1:1)Purifies crude products to >95% purity

Properties

IUPAC Name

3-(hydroxyamino)propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNAZZXMBDMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNO)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321561
Record name 3-(hydroxyamino)propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66508-11-0
Record name NSC377717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(hydroxyamino)propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate (13.2 g), conc. hydrochloric acid (130 ml) and acetic acid (130 ml) was refluxed with stirring for 45 hours. The resultant mixture was concentrated under reduced pressure to give a residue and then water and an activated charcoal was added thereto, whereafter the mixture was filtered. The filtrate was concentrated under reduced pressure, and the resultant residual oil (8.59 g) was dissolved in water (25 ml). To the solution were added pyridine (2.08 g) and ethanol (5 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (2.30 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate (3.0 g), 6 N hydrochloric acid (25 ml) and acetic acid (25 ml) was refluxed with stirring for 12 hours. The resultant mixture was concentrated under reduced pressure to give a brownish oily residue. The residue was washed with ethyl ether (100 ml), and then water (100 ml) was added thereto with stirring. Insoluble materials were filtered off from the mixture, whereafter the filtrate was washed with ethyl ether, and then treated with an activated charcoal. The aqueous solution was concentrated under reduced pressure to give a faint yellowish oily residue. The residue was allowed to stand overnight in desiccator under reduced pressure to give crystals. The crystals were washed with ethyl ether to give p-toluene sulfonic acid salt of 3-(N-hydroxyamino)propylphosphonic acid (1.50 g) in the form of fiant yellowish crystals. MP: 129°-135° C.
Name
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of diethyl 3-(N-hydroxyamino)propylphosphonate (12.9 g.), acetic acid (65 ml.) and 1 N hydrochloric acid (130 ml.) was heated to reflux with stirring for 8 hours and then was concentrated under reduced pressure to remove off acetic acid. The concentrate was decolorized by treating with an activated charcoal and evaporated to dryness under reduced pressure to give an oily residue (9.5 g.), which was dissolved in water (30 ml.) and adjusted to pH 4 with sodium bicarbonate (ca. 4.2 g.) to give crystals of 3-(N-hydroxyamino)propylphosphonic acid (4.80 g.), m.p. 160°-163.5° C. (decomp.). An additional crystals of the same object compound (0.91 g.) was recovered from the mother liquor after standing overnight at ambient temperature (m.p. 159°-163° C. (decomp.)). The I.R. and N.M.R. spectra of these crystals were superimposable with those of the authentic specimen (m.p. 160°-166° C. (decomp.)).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate (6.72 g.) in acetic acid (70 ml.) and conc. hydrochloric acid (70 ml.) was refluxed with stirring for 48 hours. The reaction mixture was concentrated under reduced pressure to give an oily residue, to which there was added water (30 ml.). The solution was washed with ethyl acetate (20 ml.), treated with activated charcoal and then concentrated under reduced pressure to give an oily residue (2.60 g.). The residue was dissolved in water (5 ml.). To the solution was added pyridine (1.08 g.) and ethanol (2 ml.). The mixture was allowed to stand overnight at ambient temperature to give crystalline 3-(N-hydroxyamino)propylphosphonic acid (1.12 g.).
Name
dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate (6.04 g), conc. hydrochloric acid (60 ml) and acetic acid (60 ml) was refluxed with stirring for 21 hours. The resultant mixture was concentrated under reduced pressure, and to the residue was added water. The mixture was concentrated under reduced pressure to give a residue, which was washed with acetonitrile and then dissolved in water (10 ml). To the solution were added pyridine (800 ml) and ethanol (4 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (1.02 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 2
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 3
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 4
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 5
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 6
3-(N-Hydroxyamino)propyl Phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.